4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a 3-chloro-5-methylphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-5-methylphenol and 3-hydroxybenzoic acid.
Esterification: The 3-chloro-5-methylphenol is first esterified with 3-hydroxybenzoic acid in the presence of a suitable catalyst, such as sulfuric acid, to form an ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the target compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing large reactors and continuous flow systems to perform the esterification step efficiently.
Automated Hydrolysis: Employing automated systems to control the hydrolysis process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(3-Chloro-5-methylphenyl)-3-ketobenzoic acid.
Reduction: Formation of 4-(3-Chloro-5-methylphenyl)-3-hydroxybenzyl alcohol.
Substitution: Formation of derivatives such as 4-(3-Methoxy-5-methylphenyl)-3-hydroxybenzoic acid.
Scientific Research Applications
4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-methylphenyl)-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
4-(3-Chloro-5-methylphenyl)-3-aminobenzoic acid: Contains an amino group instead of a hydroxyl group.
4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid: Features a fluorine atom instead of a hydroxyl group.
Uniqueness
4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both a hydroxyl group and a 3-chloro-5-methylphenyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
4-(3-chloro-5-methylphenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-4-10(6-11(15)5-8)12-3-2-9(14(17)18)7-13(12)16/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOUVYLGVYNMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690324 |
Source
|
Record name | 3'-Chloro-2-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-75-0 |
Source
|
Record name | 3'-Chloro-2-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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